Uridine-2-deoxy-2-fluoro-D-glucose diphosphate ester
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Overview
Description
The compound [[2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate is a complex organic molecule. It is a derivative of uridine diphosphate (UDP) and plays a significant role in various biochemical processes, particularly in the metabolism of nucleotide sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from the basic building blocks of uridine and glucose derivatives. The key steps include:
Glycosylation: The attachment of the glucose moiety to the uridine base.
Phosphorylation: Introduction of the phosphate groups under controlled conditions.
Fluorination: Incorporation of the fluorine atom at a specific position on the glucose ring.
Industrial Production Methods
Industrial production typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving:
Continuous flow reactors: For efficient and consistent production.
Purification steps: Including crystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reactions: Often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that can alter its biochemical properties .
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Plays a role in the study of nucleotide sugar metabolism and glycosylation processes.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific enzymes involved in nucleotide sugar metabolism.
Pathways: It participates in the glycosylation pathway, where it acts as a donor of sugar moieties to various acceptor molecules.
Biochemical Effects: These interactions can influence cellular processes such as signal transduction, cell adhesion, and immune response.
Comparison with Similar Compounds
Similar Compounds
Uridine diphosphate glucose (UDP-glucose): A closely related compound with similar biochemical roles.
Uridine diphosphate galactose (UDP-galactose): Another nucleotide sugar involved in glycosylation.
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc): Plays a role in the synthesis of glycoproteins and glycolipids.
Uniqueness
The presence of the fluorine atom and the specific arrangement of hydroxyl groups make [[2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate unique. These structural features can significantly influence its biochemical properties and interactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13?,14?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTCPFGWXMBZEP-BIBYWHHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O16P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67341-43-9 |
Source
|
Record name | Uridine-2-deoxy-2-fluoro-D-glucose diphosphate ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067341439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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